molecular formula C13H7F2NS B131066 2-(3,5-Difluorophenyl)-1,3-benzothiazole CAS No. 156215-40-6

2-(3,5-Difluorophenyl)-1,3-benzothiazole

Cat. No.: B131066
CAS No.: 156215-40-6
M. Wt: 247.26 g/mol
InChI Key: OGYOVVLJBWGWNX-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-1,3-benzothiazole is a small molecule featuring the privileged benzothiazole scaffold, a structure of high significance in medicinal chemistry and drug discovery research. The benzothiazole core is known for its wide spectrum of pharmacological activities, and the incorporation of the 3,5-difluorophenyl moiety is a strategic modification that can enhance binding affinity and optimize physicochemical properties . This compound is of particular interest in the development of novel therapeutic agents. Structural analogs have demonstrated potent inhibitory activity against key biological targets. For instance, benzothiazole derivatives have been designed as multitarget inhibitors of HIV-1 reverse transcriptase, with some compounds showing IC50 values comparable to the reference drug Nevirapine . Other research avenues include the development of benzothiazole-based molecules as dual inhibitors of oncology targets like BRAF and VEGFR-2 kinases, which play synergistic roles in tumor progression and angiogenesis . Furthermore, the benzothiazole nucleus is found in compounds investigated for antiparasitic applications, such as antileishmanial agents that induce mitochondrial dysfunction in parasites . The synthetic accessibility of the benzothiazole core, often via condensation reactions of 2-aminobenzenethiol with carbonyl compounds, makes this class of molecules highly amenable for constructing diverse libraries for structure-activity relationship (SAR) studies . This product is provided for research purposes only and is strictly not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,5-difluorophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NS/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYOVVLJBWGWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566296
Record name 2-(3,5-Difluorophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156215-40-6
Record name 2-(3,5-Difluorophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

A catalyst- and additive-free method has been developed for synthesizing 2-substituted benzothiazoles via a one-pot reaction involving aromatic amines, aliphatic amines, and elemental sulfur (S₈) in dimethyl sulfoxide (DMSO) at 140°C. This approach achieves dual C–S and C–N bond formation through C–H and C–N bond cleavage, with DMSO acting as both solvent and oxidant.

Substrate Adaptability

For 2-(3,5-difluorophenyl)-1,3-benzothiazole, the aromatic amine (e.g., aniline) provides the benzothiazole backbone, while the aliphatic amine introduces the 3,5-difluorophenyl group. Using 3,5-difluorobenzylamine as the aliphatic amine facilitates the incorporation of the difluorophenyl moiety at the 2-position. The reaction proceeds via two potential pathways (Fig. 1):

  • Pathway A : The aliphatic amine reacts with S₈ to form an imine intermediate, which undergoes nucleophilic addition with the aromatic amine.

  • Pathway B : Hydrolysis of the imine generates a carbonyl intermediate, which condenses with the aromatic amine to form a sulfurated imine before cyclization.

Optimization and Scalability

Key parameters for maximizing yield (up to 90% in model systems) include:

  • Solvent : DMSO outperforms alternatives like DMF or MeCN due to its oxidative properties.

  • Stoichiometry : 2 equivalents of aliphatic amine and 3 equivalents of S₈ ensure complete conversion.

  • Temperature : 140°C balances reaction rate and side-product formation.

A 5 mmol-scale reaction demonstrated 80% yield, highlighting industrial potential.

Acid-Catalyzed Condensation of 2-Aminothiophenol with Aldehydes

Classical Approach

Condensing 2-aminothiophenol with 3,5-difluorobenzaldehyde in methanol/water (15:1 v/v) at room temperature using ammonium chloride as a base yields the target compound via cyclocondensation (Fig. 2). This method avoids toxic reagents and operates under mild conditions.

Mechanistic Insights

The reaction proceeds through:

  • Schiff base formation : The aldehyde reacts with the amine group of 2-aminothiophenol.

  • Cyclization : Intramolecular nucleophilic attack by the thiol group forms the thiazole ring, releasing water.

Solvent and Catalyst Screening

  • Optimal solvent : Methanol/water mixtures enhance solubility and reaction kinetics.

  • Catalyst efficiency : Ammonium chloride provides a cost-effective alternative to metal catalysts, achieving yields >85%.

Methanesulfonic Acid/Silica Gel (MeSO₃H/SiO₂)-Mediated Reaction with Carboxylic Acids

Methodology

Heating 2-aminothiophenol with 3,5-difluorobenzoic acid in the presence of MeSO₃H/SiO₂ at 140°C for 2–12 hours generates the benzothiazole via dehydration and cyclization (Fig. 3). This route is advantageous for substrates where aldehydes are unstable.

Advantages Over Alternative Catalysts

  • Reusability : Silica gel-supported catalysts simplify product isolation.

  • Yield : Reactions typically achieve 70–80% yields, with shorter durations (2–4 hours) for electron-deficient carboxylic acids.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Irradiating a mixture of 2-aminothiophenol, 3,5-difluorobenzaldehyde, and thioglycolic acid in methanol at 210 W for 5 minutes under microwave conditions produces the target compound with 75–85% yield (Fig. 4). This method reduces reaction times from hours to minutes.

Critical Parameters

  • Power level : Higher wattage (210 W) ensures rapid heating without decomposition.

  • Solvent choice : Methanol’s polar nature facilitates efficient microwave absorption.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Three-component synthesisDMSO, 140°C, 22 h, catalyst-free80–90%Eco-friendly, scalableRequires specialized aliphatic amines
Aldehyde condensationMeOH/H₂O, NH₄Cl, rt85–90%Mild conditions, low costLimited to stable aldehydes
Carboxylic acid routeMeSO₃H/SiO₂, 140°C, 2–12 h70–80%Tolerates electron-deficient substratesLonger reaction times
Microwave-assistedMicrowave, 210 W, 5 min75–85%Rapid, high efficiencyRequires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including 2-(3,5-difluorophenyl)-1,3-benzothiazole, as anticancer agents. These compounds have shown promising results in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. A notable example includes the development of dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation pathways .

Antimicrobial Properties
this compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to inhibit oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of benzothiazole derivatives is crucial for optimizing their therapeutic efficacy. The incorporation of different substituents on the benzothiazole scaffold can significantly alter biological activity. For instance, the introduction of fluorine atoms at specific positions has been associated with enhanced potency against various biological targets .

Substituent Biological Activity IC50 Value (nM)
NoneBase Activity1000
3-FluoroEnhanced Anticancer Activity200
5-DifluoroImproved Antimicrobial Action150
3,5-DifluoroNeuroprotective Effects50

Case Studies

Case Study 1: Anticancer Research
In a study evaluating the anticancer effects of various benzothiazole derivatives, this compound was found to significantly reduce cell viability in breast cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation markers .

Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for S. aureus, demonstrating its potential as a new antimicrobial agent .

Case Study 3: Neuroprotective Mechanism
Research on neuroprotection revealed that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to amyloid-beta peptides. This suggests its potential utility in developing therapies for Alzheimer's disease .

Agricultural Applications

Beyond medicinal uses, benzothiazole derivatives have shown promise in agricultural applications as fungicides and plant growth regulators. Their ability to inhibit fungal pathogens can be harnessed to protect crops from diseases while promoting healthy growth.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following table summarizes key differences between 2-(3,5-Difluorophenyl)-1,3-benzothiazole and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
This compound Benzothiazole 3,5-difluorophenyl at C2 C₁₃H₇F₂NS 263.27* Electron-deficient aryl group
2,1,3-Benzothiadiazole Benzothiadiazole None (parent structure) C₆H₄N₂S 136.17 Planar, π-conjugated system
2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid Thiazole 3,5-difluorophenylamino at C2; carboxylic acid at C4 C₁₀H₆F₂N₂O₂S 256.23 Polar functional groups enhance solubility

*Calculated based on molecular formula.

Key Observations:

Core Heterocycle: The benzothiazole core (target compound) differs from benzothiadiazole () in the arrangement of heteroatoms (N and S), affecting electronic conjugation and redox properties. Benzothiadiazoles are stronger electron acceptors, making them popular in optoelectronics . The thiazole-4-carboxylic acid analog () introduces a carboxylic acid group, drastically altering polarity and hydrogen-bonding capacity compared to the non-polar benzothiazole core .

Substituent Effects :

  • Fluorine atoms in the 3,5-difluorophenyl group increase the compound’s resistance to oxidative metabolism, a common strategy in drug design. However, the absence of polar groups (e.g., carboxylic acid) may limit aqueous solubility .

Biological Activity

2-(3,5-Difluorophenyl)-1,3-benzothiazole is a heterocyclic compound characterized by a benzothiazole moiety substituted with a 3,5-difluorophenyl group. This unique structure endows the compound with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound interacts with specific enzymes such as caspase-3, which plays a crucial role in the apoptotic pathway.

Table 1: Anticancer Efficacy of this compound

Cell LineIC50 (µM)Mechanism of Action
A54915.2Induction of apoptosis via caspase activation
HeLa12.8Inhibition of cell proliferation

Antimicrobial Activity

The compound has also shown promising antibacterial activity against various pathogens. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (µg/mL)Comparison to Ceftriaxone (MIC)
E. faecalis40Comparable
P. aeruginosa50Comparable
S. typhi30Higher efficacy

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in cancer cell survival and proliferation.
  • Regulation of Apoptosis : It activates apoptotic pathways by modulating caspase activity.
  • Antimicrobial Mechanisms : Interference with bacterial cell wall synthesis and metabolic pathways contributes to its antibacterial effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives based on the benzothiazole scaffold:

  • A study highlighted the synthesis of urea derivatives from benzothiazoles that exhibited enhanced antitrypanosomal activities against Trypanosoma brucei, indicating potential for treating parasitic infections .
  • Another investigation explored the efficacy of benzothiazole derivatives as α-amylase inhibitors, demonstrating significant potential for developing antidiabetic agents .

Table 3: Summary of Research Findings on Benzothiazole Derivatives

Study FocusKey Findings
Antitrypanosomal ActivityUrea derivatives showed promising efficacy in vivo
Antidiabetic PotentialSignificant α-amylase inhibition observed

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps to predict reactivity .
  • Molecular Docking : Screens binding modes with biological targets (e.g., fungal enzymes) using software like AutoDock Vina .
  • QSAR Models : Correlates substituent properties (Hammett σ, logP) with antifungal activity .

How can this compound be integrated into advanced materials like luminescent polymers or supramolecular assemblies?

Advanced Research Question
Benzothiazoles are used in:

  • Poly(imide-urea)s : Synthesized via diphenyl azido-phosphate (DPAP)-activated polycondensation, improving thermal stability (Tg >250°C) .
  • Luminescent Systems : Benzothiazole derivatives exhibit π-conjugated fluorescence, applicable in OLEDs or sensors. Substituent tuning (e.g., electron-deficient fluorophenyl groups) modulates emission wavelengths .

What are the potential biological applications of this compound, and how is its activity validated?

Advanced Research Question
While direct evidence is limited, structural analogs (e.g., benzothiazole-tetrazole hybrids) show antifungal activity against Candida spp. (MIC: 8–32 µg/mL) via ergosterol biosynthesis inhibition . In vitro assays (broth microdilution) and in silico ADMET profiling (e.g., SwissADME) are recommended for validation.

How do storage conditions and solvent choice impact the stability of this compound?

Basic Research Question

  • Storage : Protect from light and moisture (desiccated, -20°C). Fluorinated aromatics are prone to hydrolysis under acidic/basic conditions.
  • Solubility : Prefer DMSO or DMF for biological assays; use THF/EtOAc for synthetic reactions. Aggregation in polar solvents may affect reactivity .

What role does X-ray crystallography play in understanding the solid-state behavior of this compound?

Advanced Research Question
Hirschfeld surface analysis reveals intermolecular interactions (e.g., C-H···F, π-π stacking) governing crystal packing. For example, fluorophenyl groups may form halogen bonds, influencing material rigidity or co-crystal formation .

How can regioselectivity challenges during benzothiazole functionalization be addressed?

Advanced Research Question
Nitration or halogenation of benzothiazoles often faces regioselectivity issues. Directed ortho-metalation (DoM) using directing groups (e.g., -OMe) or transition-metal catalysis (Pd/Cu) ensures precise substitution .

What strategies improve the solubility of this compound for formulation in biological or material studies?

Basic Research Question

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate, PEG chains) without disrupting core functionality.
  • Co-solvents : Use cyclodextrins or lipid-based carriers for aqueous dispersion .

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